molecular formula C18H23NO2S2 B15100293 5-[(4-Octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

5-[(4-Octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15100293
M. Wt: 349.5 g/mol
InChI Key: AHKJWXZAVWNLNJ-SSZFMOIBSA-N
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Description

5-[(4-Octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazolidinone ring, along with the octyloxyphenyl group, imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-octyloxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate is then subjected to cyclization using a base, such as sodium hydroxide, to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted thiazolidinone derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-Octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Arylidene-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with different arylidene groups.

    2-Amino-5-arylidene-1,3-thiazol-4(5H)-one: Contains a thiazolidinone core with amino and arylidene groups.

Uniqueness

5-[(4-Octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the octyloxyphenyl group, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications requiring specific hydrophobicity and molecular interactions.

Properties

Molecular Formula

C18H23NO2S2

Molecular Weight

349.5 g/mol

IUPAC Name

(5Z)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H23NO2S2/c1-2-3-4-5-6-7-12-21-15-10-8-14(9-11-15)13-16-17(20)19-18(22)23-16/h8-11,13H,2-7,12H2,1H3,(H,19,20,22)/b16-13-

InChI Key

AHKJWXZAVWNLNJ-SSZFMOIBSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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